

A Comparative Analysis of ENMD-1198 and Colchicine: Microtubule-Targeting Agents in Oncology

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Compound of Interest		
Compound Name:	ENMD-1198	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two microtubule-targeting agents, **ENMD-1198** and colchicine. While both compounds interact with tubulin, they possess distinct pharmacological profiles and have been investigated in different therapeutic contexts. This document aims to objectively compare their mechanisms of action, preclinical efficacy, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.

Introduction

ENMD-1198 is a novel, orally active small molecule that acts as a microtubule destabilizing agent. It is an analog of 2-methoxyestradiol (2ME2) designed for improved metabolic stability and pharmacokinetic properties.[1] **ENMD-1198** binds to the colchicine-binding site on β -tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and induction of apoptosis in cancer cells.[1][2] Its development has primarily focused on oncology, with preclinical studies demonstrating significant anti-tumor and anti-angiogenic activity.[1][3]

Colchicine is a well-established natural alkaloid derived from the autumn crocus (Colchicum autumnale). It is a potent inhibitor of microtubule polymerization, also by binding to the colchicine-binding site on tubulin.[4] This disruption of microtubule function underlies its anti-



mitotic and anti-inflammatory effects.[5] Clinically, colchicine is widely used for the treatment of gout and Familial Mediterranean Fever. More recently, its anti-inflammatory properties have led to investigations into its potential for treating cardiovascular diseases.[6] While not a frontline cancer therapy due to its narrow therapeutic index, its anti-proliferative effects have been explored in various cancer models.

Mechanism of Action: A Tale of Two Tubulin Binders

Both **ENMD-1198** and colchicine exert their primary effects by binding to the same site on β -tubulin, thereby inhibiting microtubule polymerization. However, the downstream consequences and modulated signaling pathways show notable differences.

ENMD-1198's anti-cancer activity extends beyond simple microtubule disruption. It has been shown to inhibit key transcription factors involved in tumor progression and angiogenesis, namely Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] By downregulating these factors, **ENMD-1198** can reduce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), contributing to its anti-angiogenic effects.[8]

Colchicine, on the other hand, is well-characterized for its potent anti-inflammatory effects, which are intricately linked to its microtubule-disrupting properties. It inhibits neutrophil motility and activity, key components of the inflammatory response.[5] Furthermore, colchicine has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory cascade by activating interleukin-1β (IL-1β).[6][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for **ENMD-1198** and colchicine from various preclinical studies. It is important to note that these values are from different studies and experimental conditions, and therefore, direct comparison should be made with caution.

Table 1: In Vitro Anti-proliferative Activity (IC50 Values)



Compound	Cell Line	Cancer Type	IC50 Value	Reference
ENMD-1198	HUH-7	Hepatocellular Carcinoma	2.5 μΜ	[11]
ENMD-1198	HepG2	Hepatocellular Carcinoma	2.5 μΜ	[11]
ENMD-1198	MDA-MB-231	Breast Carcinoma	Not specified	[1]
Colchicine	AGS	Gastric Cancer	~6 ng/mL (~15 nM)	[12]
Colchicine	NCI-N87	Gastric Cancer	~6 ng/mL (~15 nM)	[12]
Colchicine	HT-29	Colon Adenocarcinoma	~1.5 μM	
Colchicine	HCT-116	Colon Carcinoma	~7 µM	
Colchicine	MCF-7	Breast Adenocarcinoma	~1 μM	
Colchicine	A549	Lung Carcinoma	3.9 nM	[13]
Colchicine	MDA-MB-231	Breast Carcinoma	2.2 nM	[13]
Colchicine	HEPG2	Hepatocellular Carcinoma	3 nM	[13]

Table 2: In Vivo Anti-tumor Efficacy



Compound	Cancer Model	Dosing Regimen	Outcome	Reference
ENMD-1198	MDA-MB-231 (Breast) Orthotopic Xenograft	200 mg/kg/day, oral	Significant reduction in tumor volume	[1]
ENMD-1198	Lewis Lung Carcinoma Metastatic Model	200 mg/kg/day, oral	Significantly improved median survival time	[1]
ENMD-1198	HUH-7 (HCC) Subcutaneous Xenograft	200 mg/kg/day	Significant reduction in tumor growth and vascularization	[8]
Colchicine	NCI-N87 (Gastric) Xenograft	0.05 or 0.10 mg/kg/day	Suppressed tumor volume	[14]
Colchicine	NCI-N87 (Gastric) Xenograft	0.07 mg/kg/day	Lower increased tumor volume ratios and tumor growth rates	[5][15]

Table 3: Preclinical Pharmacokinetic Parameters (Mouse)



Compound	Parameter	Value	Notes	Reference
ENMD-1198	Cmax	Dose- proportional increase from 5- 30 mg/m²	Data from Phase 1 clinical trial in cancer patients, not mouse model.	[3]
ENMD-1198	Stability	>65% remaining after 2-h incubation with hepatocytes	Compared to 2ME2, indicating improved metabolic stability.	[1]
Colchicine	T1/2	2.4 - 3.4 h	From a study with a benzenesulfona mide perforin inhibitor.	[16]

Note: Direct comparative preclinical pharmacokinetic data for **ENMD-1198** and colchicine in the same mouse cancer model is not readily available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and can be adapted for the comparative analysis of **ENMD-1198** and colchicine.

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (absorbance) at 340 nm.



• Reagents: Purified tubulin (e.g., from porcine brain), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), test compounds (**ENMD-1198**, colchicine) dissolved in an appropriate solvent (e.g., DMSO), and a positive control (e.g., paclitaxel for stabilization, another known destabilizer for comparison).

Procedure:

- o On ice, prepare a reaction mixture containing tubulin in polymerization buffer and GTP.
- Add the test compound or vehicle control to the reaction mixture.
- Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.
- Immediately begin measuring the absorbance at 340 nm every 30 seconds for 60-90 minutes using a temperature-controlled spectrophotometer.
- Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the
 rate and extent of polymerization in the presence of the test compounds to the vehicle
 control.

Cell Cycle Analysis

Principle: This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, which is stained with a fluorescent dye like Propidium Iodide (PI).

- Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of ENMD-1198, colchicine, or vehicle control for a specified duration (e.g., 24 hours).
- Cell Harvesting and Fixation:
 - Harvest both adherent and floating cells.
 - Wash the cells with ice-cold PBS.



- Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
- Store the fixed cells at -20°C for at least 2 hours.
- Staining and Flow Cytometry:
 - Wash the fixed cells with PBS to remove the ethanol.
 - Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
 - Incubate in the dark at room temperature for 30 minutes.
 - Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
- Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used to identify early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

- Cell Culture and Treatment: Culture and treat cells with ENMD-1198, colchicine, or vehicle control as described for the cell cycle analysis.
- Cell Harvesting and Staining:
 - Harvest both adherent and floating cells.
 - Wash the cells twice with cold PBS.



- Resuspend the cells in 1X Annexin V Binding Buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 1X Annexin V Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer.
- Data Analysis:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Xenograft Model

Principle: This in vivo assay evaluates the anti-tumor efficacy of a compound in an animal model, typically immunodeficient mice, bearing human tumor xenografts.

- Cell Culture and Implantation:
 - Culture a human cancer cell line (e.g., MDA-MB-231, NCI-N87) to a sufficient number.
 - Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
 - Subcutaneously or orthotopically inject the cell suspension into immunodeficient mice (e.g., nude or NOD/SCID mice).
- Tumor Growth and Treatment:
 - Monitor the mice for tumor formation.



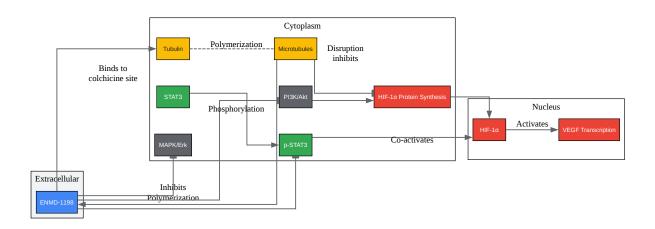
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer ENMD-1198, colchicine, or vehicle control according to the specified dosing regimen (e.g., daily oral gavage).
- Efficacy Assessment:
 - Measure tumor volume regularly (e.g., twice weekly) using calipers.
 - Monitor the body weight and overall health of the mice.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Survival studies can also be conducted by monitoring the time to a predetermined endpoint.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by **ENMD-1198** and colchicine, as well as a typical experimental workflow for their in vitro evaluation.

Signaling Pathways



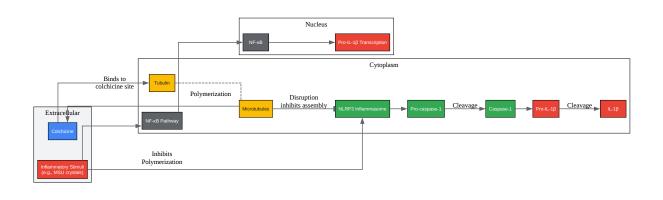


Inhibits

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Caption: ENMD-1198 Signaling Pathway.





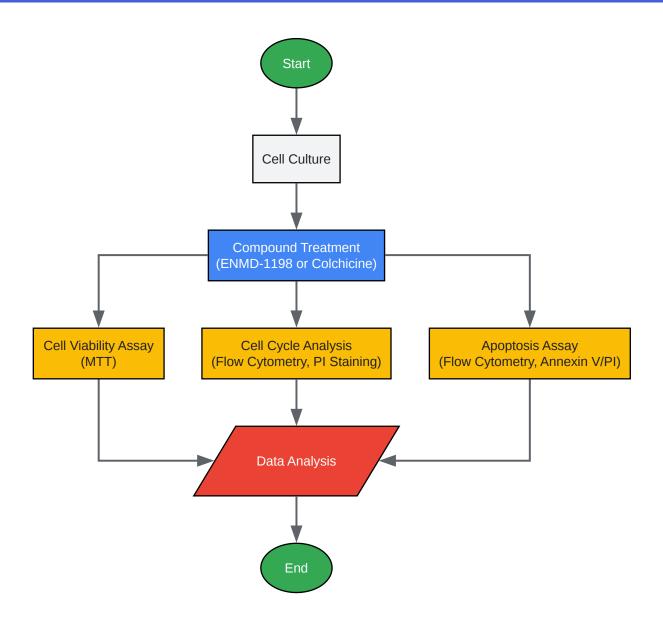
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Caption: Colchicine Anti-inflammatory Signaling Pathway.

Activates

Experimental Workflows





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Caption: In Vitro Evaluation Workflow.

Conclusion

ENMD-1198 and colchicine, while both targeting the same binding site on tubulin, present distinct profiles that make them suitable for different therapeutic applications. **ENMD-1198** emerges as a promising anti-cancer agent with a multi-faceted mechanism that includes the inhibition of key oncogenic signaling pathways, in addition to its primary microtubule-destabilizing activity. Its improved pharmacokinetic profile over its parent compound, 2ME2, further enhances its therapeutic potential.



Colchicine, a long-standing anti-inflammatory drug, continues to be a valuable therapeutic for inflammatory conditions. Its ability to disrupt microtubule function in immune cells and inhibit the NLRP3 inflammasome pathway underscores its potent anti-inflammatory effects. While its anti-cancer properties are evident in preclinical models, its clinical utility in oncology is limited by its toxicity.

For researchers in drug development, this comparative analysis highlights the potential for designing novel tubulin-binding agents with tailored pharmacological profiles. By understanding the distinct downstream effects of compounds that bind to the same target, it is possible to develop more effective and safer therapeutics for a range of diseases, from cancer to inflammatory disorders. Further head-to-head preclinical studies would be invaluable to more definitively delineate the comparative efficacy and safety of these two compounds.

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